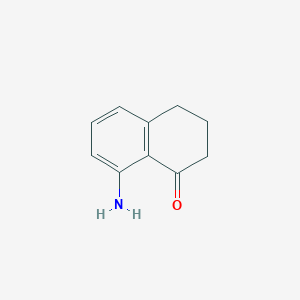
8-Amino-1-tetralone
概述
描述
8-Amino-1-tetralone is an organic compound with the molecular formula C10H11NO. It is a derivative of tetralone, featuring an amino group at the eighth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
作用机制
Target of Action
It is known that chalcones, a class of compounds to which 8-amino-1-tetralone belongs, have a broad spectrum of biological activities, including antimicrobial, anticancer, cytotoxic, antioxidative, anti-inflammatory, and antiviral effects .
Mode of Action
It’s worth noting that chalcones, in general, are known to interact with various biological targets due to their α,β-unsaturated carbonyl system, which is highly electrophilic . This allows them to undergo various chemical reactions, contributing to their diverse biological activities.
生化分析
Biochemical Properties
8-Amino-1-tetralone plays a significant role in biochemical reactions, particularly in the inhibition of reactive oxygen species (ROS) production. It interacts with various enzymes and proteins, including monoamine oxidase (MAO) and other biomolecules involved in oxidative stress responses . The amino moiety at the sixth position of 1-tetralone chalcones is crucial for its ROS inhibitory potency . Additionally, this compound has been studied for its hepatoprotective ability, showing promising results compared to standard hepatoprotective drugs .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to inhibit the cell cycle in human erythroleukemic cell lines, such as K562 . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit ROS production in LPS-stimulated RAW 264.7 macrophages, highlighting its potential in reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure-activity relationship reveals that the amino moiety at the sixth position plays a vital role in its ROS inhibitory potency . Additionally, this compound has been studied for its ability to inhibit monoamine oxidase (MAO), with substitution on the 1-tetralone moiety affecting its inhibition potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it maintains its inhibitory effects on ROS production and MAO inhibition over extended periods . Long-term effects on cellular function have also been observed, with this compound demonstrating sustained inhibition of oxidative stress and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to toxic or adverse effects, while lower doses maintain its inhibitory effects on ROS production and enzyme activity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including amino acid catabolism. It interacts with enzymes and cofactors that regulate oxidative stress responses and cellular metabolism . The compound’s role in these pathways highlights its potential in modulating metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its overall activity and function. The compound’s transport and distribution mechanisms are crucial for understanding its biochemical effects and potential therapeutic applications .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: 8-Amino-1-tetralone can be synthesized through several methods. One common approach involves the reduction of 8-nitro-1-tetralone using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 1-tetralone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 8-Amino-1-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-nitro-1-tetralone using oxidizing agents like nitric acid.
Reduction: The compound can be reduced to 8-amino-1-tetralol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas with palladium catalyst, sodium cyanoborohydride, lithium aluminum hydride.
Substitution: Various alkyl halides, acyl chlorides.
Major Products:
Oxidation: 8-Nitro-1-tetralone.
Reduction: 8-Amino-1-tetralol.
Substitution: Various substituted tetralone derivatives.
科学研究应用
8-Amino-1-tetralone has diverse applications in scientific research:
相似化合物的比较
1-Tetralone: A precursor to 8-amino-1-tetralone, used in various synthetic applications.
4-Chromanone: Another compound with similar structural features and biological activities.
Chalcones: Compounds with a similar core structure, known for their diverse biological activities.
Uniqueness: this compound is unique due to the presence of the amino group at the eighth position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
8-amino-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFIZBDOYSOLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464660 | |
| Record name | 8-AMINO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210346-49-9 | |
| Record name | 8-AMINO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
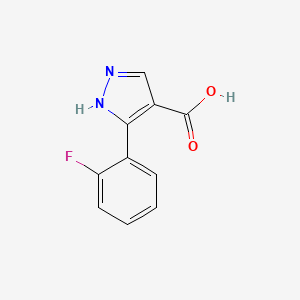

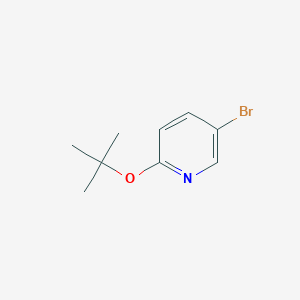
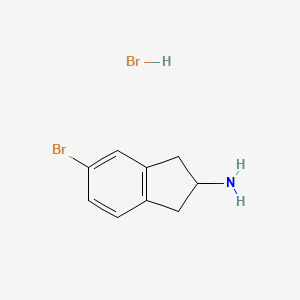
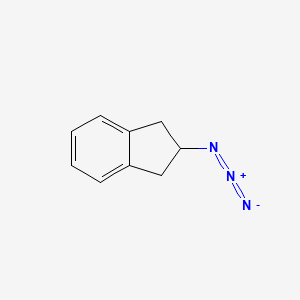
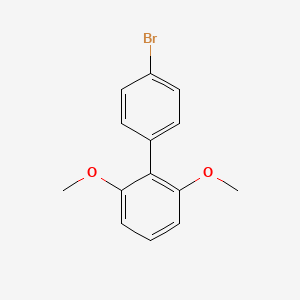
![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)
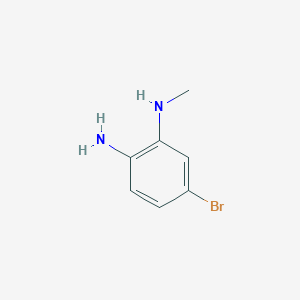
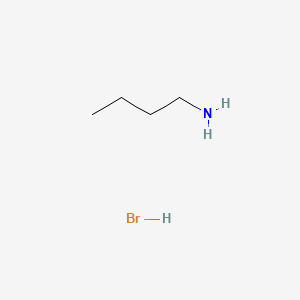
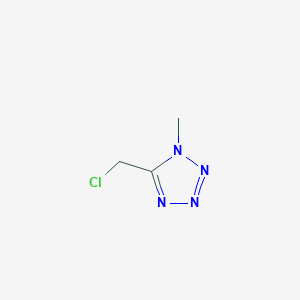

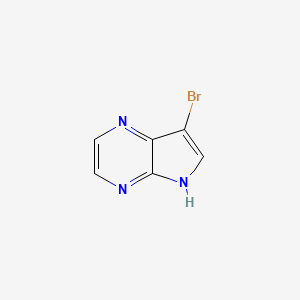
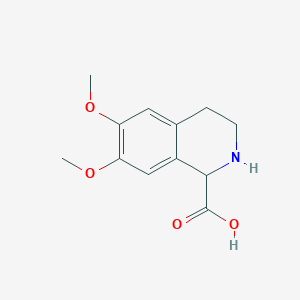
![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)
